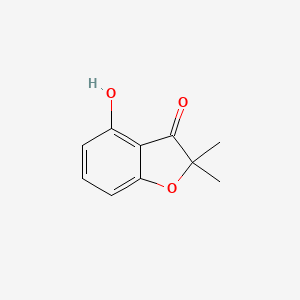

4-Hydroxy-2,2-dimethyl-benzofuran-3-one

Description

Structure

3D Structure

Properties

CAS No. |

81407-92-3 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

4-hydroxy-2,2-dimethyl-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O3/c1-10(2)9(12)8-6(11)4-3-5-7(8)13-10/h3-5,11H,1-2H3 |

InChI Key |

MFKZJQKLMTYVHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C2=C(C=CC=C2O1)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Hydroxy 2,2 Dimethyl Benzofuran 3 One

De Novo Synthesis Approaches

De novo strategies for assembling the 4-Hydroxy-2,2-dimethyl-benzofuran-3-one scaffold rely on the formation of key carbon-carbon and carbon-oxygen bonds to construct the bicyclic system. Key methodologies include cyclization, condensation, and multi-component reactions.

Cyclization Reactions for Benzofuranone Ring Construction

Cyclization reactions are fundamental to forming the five-membered furanone ring. These methods typically involve an intramolecular reaction on a suitably substituted benzene (B151609) derivative, leading to the desired fused ring system.

A highly effective and classical strategy for the synthesis of benzofuranones involves an intramolecular Friedel-Crafts-type reaction. oregonstate.edu This pathway typically proceeds in two stages: an initial Friedel-Crafts acylation followed by an intramolecular cyclization (lactonization).

The synthesis of this compound via this method commences with resorcinol (B1680541) as the phenolic starting material. The reaction involves an initial acylation of resorcinol with a 2-halo-2-methylpropionyl halide, such as 2-bromo-2-methylpropionyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). semanticscholar.orgyoutube.com This acylation preferentially occurs at the highly activated C-4 position of resorcinol, yielding a key ketone intermediate, 1-(2,4-dihydroxyphenyl)-2-bromo-2-methylpropan-1-one.

The subsequent and final step is a base-catalyzed intramolecular cyclization. The phenoxide ion, formed by deprotonation of the ortho-hydroxyl group, acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular SN2 reaction displaces the bromide ion and forms the furanone ring. This type of alkali-catalyzed ring closure is a known method for synthesizing related benzofuranone derivatives. google.com

Table 1: Reaction Conditions for Friedel-Crafts Acylation of Resorcinol This table is illustrative of typical conditions for the first step of the synthesis.

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Resorcinol | Provides the benzene ring and hydroxyl groups. |

| Acylating Agent | 2-Bromo-2-methylpropionyl bromide | Provides the carbon backbone for the furanone ring. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to activate the acylating agent. semanticscholar.org |

| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | Inert solvent for the reaction. |

| Temperature | 0 °C to room temperature | Controls the exothermic reaction. youtube.com |

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming C-C and C-O bonds. In the context of benzofuranone synthesis, palladium catalysis can be employed for intramolecular C-O bond formation through C-H activation. organic-chemistry.org For instance, Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular cyclization is a known route to benzofuranones. organic-chemistry.org

While a specific, detailed application of this method for the direct synthesis of this compound is not extensively documented in the reviewed literature, the general strategy can be conceptually applied. A hypothetical pathway could involve a palladium-catalyzed coupling of a substituted resorcinol derivative with a suitable partner to form an intermediate that can then undergo an intramolecular C-O cyclization. These reactions often require an oxidant to regenerate the active palladium catalyst.

Table 2: General Parameters for Pd-Catalyzed Benzofuranone Synthesis

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂ | Facilitates C-H activation and C-O bond formation. nih.gov |

| Ligand | Bipyridine (bpy) | Modulates the reactivity and stability of the catalyst. nih.gov |

| Oxidant | Benzoquinone, O₂ | Regenerates the active Pd(II) species. |

| Substrate | Substituted Phenol (B47542) with appropriate side chain | Precursor for intramolecular cyclization. |

| Solvent | Toluene, Acetic Acid | Provides the reaction medium. |

Acid-catalyzed cyclization is a common and direct method for preparing benzofuranones. This approach can be facilitated by either Brønsted or Lewis acids. oregonstate.edusemanticscholar.org For the synthesis of this compound, the reaction can be envisioned as a one-pot process combining the Friedel-Crafts acylation and the subsequent cyclization under acidic conditions.

In this scenario, a strong protic acid, such as trifluoroacetic acid (TFA), or a Lewis acid could promote the cyclization of a pre-formed or in situ-generated phenol intermediate. oregonstate.edu The acid activates the carbonyl group of the ketone intermediate, making it more electrophilic, and facilitates the nucleophilic attack by the ortho-hydroxyl group, leading to dehydration and ring closure to form the stable benzofuranone product.

Condensation Reactions in Benzofuranone Synthesis

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or HBr, are central to many benzofuranone syntheses. The intramolecular cyclization step described in the Friedel-Crafts pathway (Section 2.1.1.1) is a prime example of an intramolecular condensation reaction.

Specifically, the conversion of the 1-(2,4-dihydroxyphenyl)-2-bromo-2-methylpropan-1-one intermediate to this compound is an intramolecular Williamson ether-type synthesis, a classic condensation reaction. The use of a base, such as sodium hydroxide (B78521) or potassium carbonate, facilitates the deprotonation of the phenolic hydroxyl group, creating a potent nucleophile that readily participates in the ring-forming condensation. A similar base-catalyzed cyclization is employed in the synthesis of related 4,6-dihydroxy-3(2H)-benzofuranone derivatives. google.com

Multi-Component Reactions for Benzofuranone Framework Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

While various MCRs exist for the synthesis of diverse heterocyclic scaffolds, including some benzofuran (B130515) derivatives, a specific multi-component protocol that directly yields this compound is not prominently reported. The development of such a reaction would likely involve the convergent combination of a resorcinol component, a source for the dimethyl-substituted carbonyl moiety, and potentially a third component to facilitate the reaction, all in a one-pot process. The complexity of controlling regioselectivity with a multifunctional starting material like resorcinol presents a significant challenge in designing a viable MCR for this specific target.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex benzofuranones. The ability to control the precise placement of functional groups is essential for defining the molecule's biological activity. A classical issue in benzofuranone synthesis is the lack of regiochemical control during the critical cyclization step, especially when multiple reaction sites are available on the aromatic ring. oregonstate.edu

A notable strategy for achieving high regioselectivity involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes. nih.gov This method allows for the programmable substitution at any position on the benzofuranone core. nih.gov The reaction proceeds through a Diels-Alder cycloaddition, followed by a series of eliminations and a retro-cycloaddition to form a phenol with a tethered ester, which then cyclizes. oregonstate.edu This approach is particularly effective because the electronic properties of the coupling partners direct the initial cycloaddition with high regioselectivity. oregonstate.edu For instance, the cyclization of an α-phenoxycarbonyl compound where both ortho positions are unsubstituted can lead to mixtures of products, but strategic substrate design can favor the desired, less sterically hindered product. oregonstate.edu

Another advanced method involves the rearrangement of 2-hydroxychalcones. nih.gov Depending on the reaction conditions, this strategy can selectively yield different benzofuran isomers. The key to this selectivity lies in the transformation of cyclized 2,3-dihydrobenzofuran (B1216630) intermediates. nih.gov For example, using a weak acid can lead to 3-acylbenzofurans, while specific solvents like (CF₃)₂CHOH in the presence of a stronger acid can selectively produce 3-formylbenzofurans through a proposed diprotonated intermediate. nih.gov This level of control allows for the targeted synthesis of unconventional benzofuran structures.

Semisynthetic Routes and Modifications of Precursors

Semisynthetic approaches, which involve the chemical modification of readily available starting materials or natural products, offer an efficient pathway to complex molecules like this compound. A common strategy begins with substituted phenols or their derivatives, such as o-alkynylphenols or ortho-hydroxy α-aminosulfones. nih.govnih.gov

One such route is the gold-catalyzed cycloisomerization of o-alkynyl phenols in the presence of an oxidant and an acid additive. chemistryviews.org This method provides a flexible option for constructing the benzofuran-3(2H)-one core from easily prepared precursors. chemistryviews.org Similarly, palladium-catalyzed reactions, such as the intramolecular O-arylation of enolates or the coupling of ortho-bromophenols with enolizable ketones, represent versatile methods for modifying phenol-based precursors to achieve the desired benzofuranone structure. researchgate.netdtu.dk

The Rap-Stoermer reaction is a conventional base-mediated route that utilizes salicylaldehydes or ortho-hydroxy acetophenones and α-halo ketones. researchgate.net This reaction involves an intramolecular aldol-type condensation to form the benzofuran ring. By carefully selecting the substituted phenol precursor and the ketone, this method can be adapted to produce a variety of benzofuranone derivatives.

Green Chemistry Approaches in Benzofuranone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzofuranones to reduce environmental impact. These approaches focus on using less hazardous solvents, catalysts, and reaction conditions.

One prominent green strategy is the use of microwave-assisted synthesis (MWI). nih.gov MWI can significantly reduce reaction times and improve yields for the synthesis of benzofuran derivatives. Another environmentally benign approach involves the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and have low toxicity. nih.gov For example, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes has been successfully carried out in a DES using a copper iodide catalyst. nih.gov

Electrochemical methods offer a catalyst-free and solvent-minimized route to benzofuran derivatives. jbiochemtech.com The electro-oxidation of specific precursors in an aqueous phosphate (B84403) buffer solution can generate intermediates that react to form the target benzofuran structure. jbiochemtech.com This method avoids the need for toxic catalysts or organic solvents, producing the final compounds in good yields and high purity. jbiochemtech.com Furthermore, visible-light-driven reactions using earth-abundant catalysts like iron have been developed for decarboxylative cyclization reactions, providing a mild and efficient pathway to dihydrobenzofuran derivatives under green conditions. researchgate.net

Optimization of Reaction Conditions and Yields for Research Scale

Optimizing reaction conditions is critical for maximizing product yield and purity, particularly on a research scale where material conservation is important. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, a systematic optimization was performed to identify the ideal conditions. oregonstate.edu The study explored various Lewis and protic acids, temperatures, and reaction times to maximize the yield of the target benzofuranone. It was found that a combination of a Lewis acid (AlCl₃) and a protic acid (TFA) increased the reaction rate, but the optimal yield was achieved at 120 °C using only 20 mol % of TFA as the catalyst. oregonstate.edu Lowering the temperature slightly increased the chemical yield, demonstrating the delicate balance of reaction parameters. oregonstate.edu

The following interactive data table summarizes the optimization of reaction conditions for the synthesis of a model benzofuranone.

| Entry | Lewis Acid (mol %) | Protic Acid (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | TFA (20) | 80 | 16 | 42 |

| 2 | AlCl₃ (20) | None | 80 | 16 | 50 |

| 3 | AlCl₃ (20) | TFA (20) | 80 | 4 | 55 |

| 4 | AlCl₃ (20) | TFA (20) | 60 | 16 | 58 |

| 5 | None | TFA (20) | 120 | 16 | 65 |

This table is based on data for the synthesis of a representative benzofuranone to illustrate the process of optimizing reaction conditions. oregonstate.edu

Efficient cascade cyclization strategies have also been optimized to achieve yields exceeding 95% for certain aminobenzofuran derivatives. nih.gov Such high efficiency often results from meticulous screening of bases, solvents, and temperatures to find the perfect combination for the specific substrates involved. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of 4-Hydroxy-2,2-dimethyl-benzofuran-3-one is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring (H-5, H-6, and H-7), likely appearing between δ 6.8 and 7.8 ppm. The gem-dimethyl groups at the C2 position are chemically equivalent and would produce a sharp singlet, integrating to six protons, in the upfield region around δ 1.5 ppm. The phenolic hydroxyl proton (4-OH) would appear as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. Key predicted signals include the carbonyl carbon (C3) at a significantly downfield shift (δ > 190 ppm) and the oxygen-bearing quaternary carbon (C2) around δ 90 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group (C4) appearing further downfield due to the deshielding effect of the oxygen atom. The two equivalent methyl carbons are expected in the aliphatic region (δ 25-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-5, H-6, H-7 | ¹H | 6.8 - 7.8 | Multiplet (d, t, d) |

| 2 x CH₃ | ¹H | ~1.5 | Singlet (s) |

| 4-OH | ¹H | Variable | Broad Singlet (br s) |

| C3 (C=O) | ¹³C | > 190 | Singlet |

| C4, C3a, C7a | ¹³C | 110 - 160 (quaternary) | Singlet |

| C5, C6, C7 | ¹³C | 110 - 140 (methine) | Singlet |

| C2 | ¹³C | ~90 | Singlet |

| 2 x CH₃ | ¹³C | 25 - 30 | Singlet |

Note: These are predicted values based on analogous structures and general NMR principles.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-5 with H-6, and H-6 with H-7), confirming their positions on the benzene ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

A correlation from the methyl protons to both the quaternary C2 and the carbonyl carbon C3, confirming the 2,2-dimethyl-3-one substructure.

Correlations from the aromatic protons to nearby quaternary carbons (e.g., from H-5 to C-3a and C-7), helping to piece together the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, regardless of bond connectivity. A NOESY spectrum could show a correlation between the methyl protons at C2 and the aromatic proton at C-7, providing evidence of their spatial closeness and confirming the regiochemistry of the aromatic ring.

The parent structure of this compound is achiral, meaning it does not have stereoisomers. Therefore, advanced NMR techniques for stereochemical assignment, such as the use of chiral resolving agents or advanced NOE experiments, would not be necessary for the characterization of the compound itself. However, should this molecule be used as a scaffold for the synthesis of chiral derivatives, these advanced methods would become essential for determining the relative and absolute configurations of the newly formed stereocenters. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the key functional groups. A prominent, broad absorption band would be expected in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp peak around 1710-1690 cm⁻¹ would correspond to the C=O stretch of the conjugated ketone. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region, while C-O stretching for the ether and phenol (B47542) functionalities would produce strong bands in the 1300-1200 cm⁻¹ range. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds would give strong IR signals, the more symmetric and less polar C=C bonds of the aromatic ring and the C-C bonds of the gem-dimethyl group often produce strong signals in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | Phenolic O-H | Stretching (broad) |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2990 - 2850 | Aliphatic C-H | Stretching |

| 1710 - 1690 | Ketone C=O | Stretching (strong) |

| 1600 - 1450 | Aromatic C=C | Ring Stretching |

| 1300 - 1200 | Ether/Phenol C-O | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons to higher energy orbitals. The conjugated system of this compound, which includes the benzene ring, the phenolic hydroxyl group, and the enone system, is expected to produce characteristic absorption bands.

The spectrum would likely show strong absorptions corresponding to π → π* transitions within the aromatic and enone systems, typically in the 250-350 nm range. beilstein-journals.orgnih.gov The presence of the carbonyl group also allows for a weaker n → π* transition at a longer wavelength, which may be observed as a shoulder on the main absorption bands. The exact position and intensity of the maximum absorption wavelength (λmax) are sensitive to the solvent used, with more polar solvents often causing shifts in the absorption peaks. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is an indispensable tool for confirming the elemental composition of a molecule and studying its fragmentation behavior.

For this compound (molecular formula C₁₀H₁₀O₃), the calculated monoisotopic mass is 178.0630 Da. HRMS analysis would be expected to measure the mass of the molecular ion ([M]⁺•) or the protonated molecule ([M+H]⁺) to within a few parts per million (ppm) of this theoretical value, thereby confirming the molecular formula with high confidence.

Analysis of the fragmentation pattern provides further structural confirmation. Upon ionization, the molecule would likely undergo characteristic fragmentation pathways:

Loss of a methyl radical: A primary fragmentation would be the loss of a methyl group (•CH₃, 15 Da) from the C2 position to form a stable [M-15]⁺ ion.

Loss of carbon monoxide: Cleavage of the five-membered ring through the loss of carbon monoxide (CO, 28 Da) is a common pathway for cyclic ketones, leading to an [M-28]⁺• fragment.

Retro-Diels-Alder Reaction: The heterocyclic ring could potentially undergo a retro-Diels-Alder type cleavage, leading to further characteristic fragments.

The precise masses of these fragment ions, as determined by HRMS, would allow for the deduction of their elemental compositions, providing unequivocal support for the proposed molecular structure. nih.gov

Computational and Theoretical Investigations of 4 Hydroxy 2,2 Dimethyl Benzofuran 3 One

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the ability of a molecule to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and less stable. nih.gov This energy gap is also instrumental in determining the charge transfer characteristics within the molecule. irjweb.com The process of intramolecular charge transfer (ICT) is a key factor in the field of nonlinear optics.

For 4-Hydroxy-2,2-dimethyl-benzofuran-3-one, the presence of both electron-donating (hydroxyl group) and electron-withdrawing (keto group) functionalities suggests the potential for significant intramolecular charge transfer. Theoretical calculations, typically performed using Density Functional Theory (DFT), can precisely determine the energies of the HOMO and LUMO, and thus the energy gap.

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Representative Value | Unit |

| EHOMO | -6.2 | eV |

| ELUMO | -1.8 | eV |

| Energy Gap (ΔE) | 4.4 | eV |

Note: These are representative values based on similar benzofuran (B130515) derivatives and are for illustrative purposes.

The distribution of the HOMO and LUMO electron densities across the molecule provides further insight. In molecules with significant ICT character, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is concentrated on the electron-accepting portion. This separation of orbitals facilitates the electronic transitions that are fundamental to many optical and electronic properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, electron delocalization, and hyperconjugative effects within a molecule. nih.gov It provides a description of the Lewis-like chemical bonding structure and investigates deviations from this idealized structure, which are indicative of delocalization and other interactions.

The analysis involves the study of interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization. nih.gov

In this compound, several key intramolecular interactions can be anticipated:

Hyperconjugation: Interactions between the lone pair orbitals of the oxygen atoms (hydroxyl and furan (B31954) ring) and the antibonding orbitals of adjacent sigma bonds (e.g., C-C and C-O bonds).

Pi-conjugation: Delocalization of pi-electrons across the aromatic benzene (B151609) ring and the furanone ring system.

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl group and the keto group, which would significantly influence the molecule's conformation and electronic properties.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (Ohydroxyl) | σ* (C-Caromatic) | ~5.2 | Hyperconjugation |

| LP (Ofuran) | π* (C=Caromatic) | ~15.8 | Pi-conjugation |

| π (C=Caromatic) | π* (C=Oketo) | ~20.1 | Pi-conjugation |

Note: The values presented are illustrative and represent typical stabilization energies for such interactions in related molecules.

NBO analysis provides a quantitative measure of these delocalization effects, which are crucial for understanding the molecule's stability, reactivity, and electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map correspond to different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Localized around the oxygen atoms of the keto and hydroxyl groups, due to their high electronegativity and the presence of lone pairs. These sites are the most likely to interact with electrophiles.

Positive Potential (Blue): Concentrated around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction or deprotonation. The carbon atom of the keto group will also exhibit a degree of positive potential.

This visual information is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. muni.cz By mapping the PES, one can identify the most stable conformations (energy minima) and the transition states for conformational changes (saddle points). rsc.org

For this compound, the primary conformational flexibility would arise from the rotation of the hydroxyl group. The PES would be constructed by systematically changing the dihedral angle of the C-C-O-H bond and calculating the energy at each point.

The analysis would reveal the most stable orientation of the hydroxyl group, which is likely to be influenced by the potential for intramolecular hydrogen bonding with the nearby keto group. The energy barriers for rotation would also be determined, providing insight into the rigidity of the molecule at different temperatures. Understanding the conformational landscape is essential as different conformers can exhibit different chemical and biological activities. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics and photonics. nih.gov Organic molecules with significant intramolecular charge transfer, characterized by a donor-π-acceptor architecture, often exhibit large NLO responses. nih.gov

The key parameters that quantify the NLO properties of a molecule are the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). rsc.org These properties can be calculated using quantum chemical methods.

Given its structure, this compound possesses features that suggest it could have interesting NLO properties. The hydroxyl group acts as an electron donor, and the keto group serves as an electron acceptor, with the benzofuran ring system acting as the π-bridge. This arrangement facilitates the intramolecular charge transfer necessary for a significant NLO response. physchemres.org

Table 3: Representative Calculated NLO Properties

| Property | Representative Value | Unit |

| Dipole Moment (μ) | ~3.5 | Debye |

| Mean Polarizability (α) | ~150 | a.u. |

| First Hyperpolarizability (β) | ~8 x 10-30 | esu |

Note: These values are estimations based on calculations for similar benzofuran derivatives and serve as an illustration of the potential NLO properties.

Computational studies are essential for screening and designing molecules with enhanced NLO properties, guiding synthetic efforts towards promising candidates for advanced optical materials. nih.gov

Chemical Reactivity and Reaction Mechanisms of 4 Hydroxy 2,2 Dimethyl Benzofuran 3 One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-Hydroxy-2,2-dimethyl-benzofuran-3-one is activated towards electrophilic aromatic substitution by the strongly activating hydroxyl group at the 4-position. This group directs incoming electrophiles primarily to the ortho and para positions. Given that the para position (C7) is already substituted within the fused ring system, electrophilic attack is anticipated to occur at the ortho positions, C5 and C7.

Bromination:

The bromination of phenolic compounds is a well-established electrophilic aromatic substitution reaction. nih.gov For this compound, reaction with bromine (Br₂) in a suitable solvent is expected to yield mono- and di-brominated products. The hydroxyl group directs the substitution to the C5 and C7 positions. For instance, the bromination of 4-hydroxycumene with N-bromosuccinimide leads to substitution at the positions ortho to the hydroxyl group. rsc.org

Mechanism: The reaction likely proceeds through the formation of a sigma complex (arenium ion) intermediate, which is stabilized by resonance, including contributions from the lone pairs of the hydroxyl group. Subsequent deprotonation restores the aromaticity of the ring.

| Reagent(s) | Expected Product(s) | Position of Substitution |

| Br₂ in acetic acid | 5-Bromo-4-hydroxy-2,2-dimethyl-benzofuran-3-one | C5 |

| Excess Br₂ | 5,7-Dibromo-4-hydroxy-2,2-dimethyl-benzofuran-3-one | C5, C7 |

Note: The table is predictive and based on general principles of electrophilic aromatic substitution on activated phenols.

Reactions Involving the Hydroxyl and Carbonyl Groups

The hydroxyl and carbonyl groups are key sites for a variety of chemical transformations.

Reactions of the Hydroxyl Group:

The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. For example, the alkylation of similar 4-hydroxyphenyl-benzofuran derivatives has been achieved under phase transfer catalysis conditions. unimi.it

Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) would yield the corresponding 4-alkoxy derivative.

Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) would produce the 4-acyloxy derivative.

Reactions of the Carbonyl Group:

The carbonyl group at the 3-position is susceptible to nucleophilic attack.

Reduction: Ketones are readily reduced by sodium borohydride (B1222165) (NaBH₄) to secondary alcohols. masterorganicchemistry.comyoutube.com Therefore, treatment of this compound with NaBH₄ is expected to yield the corresponding 3-hydroxy derivative, 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-3-ol. It is important to note that NaBH₄ typically does not reduce esters (or lactones) under standard conditions. masterorganicchemistry.com However, the reactivity can be influenced by neighboring groups. reddit.com

Mannich Reaction: The position alpha to the carbonyl group can participate in Mannich reactions. While there is no direct report for this specific compound, Mannich reactions of 3-substituted benzofuran-2(3H)-ones have been documented. buchler-gmbh.comresearchgate.net This suggests that under appropriate conditions (formaldehyde and a secondary amine), a Mannich base could potentially be formed at the C2 position if the gem-dimethyl groups were absent. In the case of the title compound, this reaction is sterically hindered.

Cycloaddition Reactions of the Furanone Ring

Ring-Opening and Ring-Closing Transformations

The lactone ring of the benzofuran-3-one system can be opened under certain conditions.

Nucleophilic Ring-Opening: Strong nucleophiles can attack the carbonyl carbon, leading to the opening of the lactone ring. stackexchange.comnih.govkhanacademy.orgnih.gov For instance, alkaline hydrolysis would lead to the formation of the corresponding (2-hydroxy-4-methylphenyl)acetic acid derivative. The mechanism involves nucleophilic acyl substitution.

Ring-closing transformations are fundamental to the synthesis of the benzofuranone core itself. For example, the intramolecular cyclization of α-phenoxycarbonyl compounds is a common strategy. tandfonline.com

Oxidation and Reduction Pathways

Oxidation:

The phenolic ring is susceptible to oxidation. Oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes can lead to the formation of benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org The oxidation of 3-aryl-3H-benzofuran-2-ones with alkaline potassium hexacyanoferrate (III) can yield 2-hydroxybenzophenones. tandfonline.com Furthermore, the furan (B31954) ring itself can undergo oxidative ring-opening. rsc.org

Reduction:

As mentioned in section 5.2, the carbonyl group can be selectively reduced. Complete reduction of the furanone ring, including the lactone functionality, would require stronger reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org LiAlH₄ is capable of reducing both ketones and esters (lactones).

| Reagent | Functional Group Targeted | Expected Product |

| NaBH₄ | Carbonyl (ketone) | 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-3-ol |

| LiAlH₄ | Carbonyl and Lactone | 2-(1-hydroxy-1-methylethyl)benzene-1,4-diol |

Note: The product of LiAlH₄ reduction is proposed based on the expected reduction of both the ketone and the lactone functionalities.

Stability and Degradation Pathways under Controlled Research Conditions

The stability of this compound is influenced by factors such as pH, light, and temperature.

pH Stability: Related benzofuran structures, such as the pesticide carbofuran (B1668357), are noted to be stable in acidic and neutral media but unstable in alkaline conditions. zenodo.org This suggests that the lactone ring of this compound is susceptible to base-catalyzed hydrolysis.

Photochemical Degradation: Benzofuran derivatives can undergo photochemical degradation. nih.gov For instance, 2-acyloxybenzaldehydes can be photochemically transformed into 2-hydroxybenzofuranones, but these products can also be susceptible to further photodegradation, potentially through the formation of quinone methides. nih.gov The presence of the phenolic hydroxyl group and the chromophoric benzofuranone system suggests that the compound would absorb UV light and could be prone to photolytic decomposition.

Thermal Stability: While specific data for this compound is not available, a safety data sheet for the related 2,2-dimethylbenzofuran-3(2H)-one indicates no available data on decomposition temperature, suggesting it is relatively stable under normal conditions. chemicalbook.com Thermal degradation studies on other benzofuran derivatives show that decomposition occurs at elevated temperatures. researchgate.net

Derivatization and Analog Synthesis for Research Purposes

Synthesis of Substituted 4-Hydroxy-2,2-dimethyl-benzofuran-3-one Analogs

The synthesis of substituted analogs of this compound is crucial for probing its chemical and biological properties. The benzofuran-3-one core, also known as a benzofuranone, can be constructed through several established synthetic routes that allow for the introduction of substituents on both the aromatic ring and the furanone moiety.

A common strategy for building the benzofuranone skeleton involves the cyclization of a suitably substituted α-phenoxycarbonyl precursor. For the specific target compound, this would typically start with a substituted phenol (B47542). For instance, a reaction cascade beginning with 3-hydroxy-2-pyrones and appropriately substituted nitroalkenes can yield highly substituted benzofuranones with excellent regioselectivity. oregonstate.edu By choosing different substituted pyrones and nitroalkenes, a variety of analogs can be created.

Another versatile approach is the intramolecular Friedel–Crafts-type condensation. oregonstate.edu This method can be adapted to produce analogs of this compound by starting with a substituted phenoxyacetic acid derivative. For example, starting with 2-bromo-6-methoxyphenol (B1278816) and reacting it with 2-bromoisobutyryl bromide would lead to an intermediate that can be cyclized to form the 2,2-dimethylbenzofuranone core. Subsequent demethylation and potential further substitution would yield the desired analogs.

Furthermore, multi-step synthetic sequences starting from commercially available materials like phloroglucinol (B13840) have been reported for similar structures such as 4,6-dihydroxy-3(2H)-benzofuranone. google.com This pathway involves a series of reactions including Friedel-Crafts acylation, base-catalyzed cyclization, and electrophilic substitution, offering multiple points for introducing diversity into the final molecule. google.com

Table 1: Synthetic Strategies for Substituted Benzofuran-3-one Analogs

| Strategy | Starting Materials | Key Reactions | Potential Substitutions |

|---|---|---|---|

| Pyrones & Nitroalkenes | Substituted 3-hydroxy-2-pyrones, Substituted nitroalkenes | Diels-Alder cycloaddition, Elimination, Cyclization | Aromatic ring, Furanone ring |

| Friedel-Crafts Cyclization | Substituted phenoxyacetic acids | Intramolecular acylation | Aromatic ring |

Strategies for Introducing Functional Groups at Key Positions

The introduction of specific functional groups at key positions of the this compound scaffold is essential for fine-tuning its properties. Functional groups can be introduced either by carrying them through a synthetic sequence on the starting materials or by direct modification of the core structure.

Electrophilic aromatic substitution is a primary method for functionalizing the benzene (B151609) ring. The benzofuran (B130515) ring system is generally considered electron-rich, making it susceptible to electrophiles. rsc.org The inherent directing effects of the hydroxyl and ether functionalities on the aromatic ring will guide the position of incoming electrophiles such as halogens (bromine, chlorine), nitro groups, or acyl groups. For example, bromination of the aromatic ring can be achieved using N-bromosuccinimide (NBS), providing a versatile handle for further modifications. nih.gov

These halogenated intermediates are particularly valuable as they can undergo a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution reactions. nih.gov This allows for the introduction of a wide array of functional groups, including alkyl, aryl, cyano, and amino moieties, providing access to a large library of analogs for research purposes.

The phenolic hydroxyl group at the C-4 position is another key site for derivatization. It can be alkylated to form ethers or acylated to form esters, which can alter the compound's solubility, electronic properties, and interaction with biological targets.

Table 2: Examples of Functional Group Introduction

| Position | Reaction Type | Reagents | Introduced Group |

|---|---|---|---|

| Aromatic Ring (C5, C7) | Electrophilic Bromination | N-Bromosuccinimide (NBS) | -Br |

| Aromatic Ring (C5, C7) | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | -C(O)R |

| Aromatic Ring (C5, C7) | Nitration | HNO₃, H₂SO₄ | -NO₂ |

| C4-Hydroxyl | Etherification (Williamson) | Alkyl halide, Base | -OR (Ether) |

Heterocyclic Ring Incorporations and Spirocyclic Motif Integration

Integrating additional heterocyclic rings or creating spirocyclic structures from the this compound core can dramatically increase its structural complexity and three-dimensionality. Spirocyclic motifs, where two rings share a single atom, are of particular interest in medicinal chemistry as they introduce conformational rigidity and novel spatial arrangements of functional groups.

A powerful method for constructing spiro-heterocycles is the [3+2] cycloaddition reaction using azomethine ylides. mdpi.com For example, a derivative of this compound could be first converted into an electron-deficient alkene (an alkylidene-benzofuranone). The subsequent reaction of this intermediate with an amino acid and another carbonyl compound (like ninhydrin) can generate a spiro-pyrrolidine ring fused at the C-2 position of the benzofuranone. mdpi.com

Tandem cyclization reactions provide another efficient route to complex spiro compounds. Starting with ortho-hydroxy α-aminosulfones and cyclic dicarbonyl compounds like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid, it is possible to synthesize spiroindanone and spirobarbituric acid derivatives of benzofurans. nih.govmdpi.com This strategy could be adapted to the target molecule by designing the appropriate ortho-hydroxy precursor.

Electrochemical synthesis has also emerged as a modern tool for creating spiro[benzofuran-2,2'-furan]-3-ones. nih.gov This metal- and catalyst-free method offers a user-friendly approach to constructing these complex scaffolds with high diastereoselectivity. nih.gov

Table 3: Methodologies for Spirocyclic Motif Integration

| Spirocyclic Motif | Synthetic Method | Key Intermediates/Reactants | Reference |

|---|---|---|---|

| Spiro-pyrrolidine | [3+2] Azomethine Ylide Cycloaddition | Alkylidene-benzofuranone, Amino acid | mdpi.com |

| Spiro-indanone | DMAP-Mediated Tandem Cyclization | o-Hydroxy α-aminosulfone, 2-bromo-1,3-indandione | nih.gov |

| Spiro-barbituric acid | Tandem Cyclization | o-Hydroxy α-aminosulfone, 5-bromo-1,3-dimethylbarbituric acid | nih.gov |

Methodologies for Preparing Radiolabeled Analogs for Research Probes

Radiolabeled analogs are indispensable tools in various research areas, including in vitro binding assays and in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.com The preparation of such probes based on the this compound scaffold involves the incorporation of a radionuclide.

A common strategy for radiolabeling is radioiodination, which involves introducing a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I) onto the molecule. This is typically achieved via electrophilic substitution on an activated aromatic ring or through a precursor molecule containing a leaving group, such as a stannyl (B1234572) or boronic acid derivative, which can be replaced by radioiodine. Phenylbenzofuranone derivatives have been successfully radioiodinated for use as potential imaging probes for α-synuclein aggregates. nih.gov A similar approach could be applied by first synthesizing a tributylstannyl derivative of the target compound, followed by iododestannylation with the desired radioactive iodine isotope.

For PET imaging, short-lived positron-emitting isotopes like ¹⁸F are often used. The introduction of ¹⁸F can be accomplished by nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) with [¹⁸F]fluoride. This would require the synthesis of a precursor analog of this compound bearing such a leaving group, often on an appended alkyl chain.

Labeling with metallic radionuclides such as ⁹⁹ᵐTc or ⁶⁸Ga is another option. mdpi.com This method requires the attachment of a bifunctional chelator to the core molecule. The chelator, which can be linked to the benzofuranone scaffold via a stable covalent bond, strongly binds the radiometal. The synthesis would first focus on derivatizing the core structure with a chelating moiety, followed by complexation with the radionuclide under mild conditions. mdpi.com

Table 4: Radiolabeling Methodologies

| Radionuclide | Labeling Strategy | Precursor Requirement | Imaging Modality |

|---|---|---|---|

| ¹²³I / ¹²⁵I | Radioiodination | Stannyl or boronic acid derivative | SPECT / Autoradiography |

| ¹⁸F | Nucleophilic Fluorination | Precursor with a leaving group (e.g., tosylate) | PET |

Structure Activity Relationship Sar Studies in Biological Contexts

Systematic Modification and Impact on Biological Activity

The biological activity of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on the benzofuran core. nih.gov Systematic modification of the 4-Hydroxy-2,2-dimethyl-benzofuran-3-one scaffold can lead to significant changes in efficacy and selectivity.

Table 1: Illustrative Impact of Hypothetical Modifications on Biological Activity (Based on General Benzofuran SAR)

| Modification on this compound | Predicted Impact on Biological Activity | Rationale |

| Replacement of 4-OH with -OCH3 | May decrease activity | Reduced hydrogen bond donating capacity |

| Introduction of a halogen at C5 or C7 | May increase activity | Enhanced binding affinity through halogen bonding |

| Replacement of one methyl at C2 with a larger alkyl group | Variable | Potential for improved hydrophobic interactions or steric hindrance |

| Introduction of a basic amine side chain | May introduce new activities | Potential for interaction with different biological targets |

This table is illustrative and based on established principles for benzofuran derivatives, not on specific experimental data for this compound.

Identification of Pharmacophore Features and Key Structural Determinants

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net For this compound, the key pharmacophoric features likely include:

A Hydrogen Bond Donor: The hydroxyl group at the 4-position is a crucial hydrogen bond donor, which can interact with specific amino acid residues in a target protein.

A Hydrogen Bond Acceptor: The carbonyl group at the 3-position acts as a hydrogen bond acceptor.

A Hydrophobic Region: The gem-dimethyl group at the 2-position and the benzene (B151609) ring contribute to the molecule's hydrophobicity, facilitating interactions with nonpolar pockets in a binding site.

An Aromatic Ring: The benzene ring can engage in π-π stacking or other aromatic interactions.

The spatial arrangement of these features is critical for biological activity. The rigid benzofuranone scaffold holds these features in a specific orientation, which dictates the compound's ability to bind to its biological target. researchgate.net The interplay between the electronic properties of the hydroxyl group and the steric bulk of the dimethyl groups are key structural determinants of its biological interactions. nih.gov

Computational SAR Modeling (QSAR) and Ligand Design for Research Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For benzofuranone derivatives, 2D and 3D-QSAR models have been developed to predict the activity of new analogs. researchgate.netnih.gov

A typical 2D-QSAR study on benzofuran-based compounds might reveal that descriptors related to electronic properties (e.g., partial charges on atoms) and hydrophobicity (e.g., logP) are significant in determining their biological activity. nih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by mapping the steric and electrostatic fields around the molecules.

While a specific QSAR model for this compound is not documented, such models for related benzofuranones have been instrumental in the design of research probes. nih.gov By understanding the favorable and unfavorable regions for steric and electronic interactions, medicinal chemists can design new ligands with enhanced potency and selectivity. For instance, a QSAR model might suggest that increasing the hydrophobicity at a particular position on the aromatic ring would lead to a more active compound. This information can then be used to synthesize and test new derivatives as research probes to investigate specific biological pathways.

Role of Stereochemistry in Modulating Biological Interactions

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. libretexts.org While this compound itself is achiral, the introduction of a substituent at the 2-position in place of one of the methyl groups, or modification of the furanone ring, could create a stereocenter.

In such cases, the absolute configuration of the chiral center would likely have a profound impact on the compound's biological activity. nih.gov The three-dimensional arrangement of atoms in one enantiomer might allow for optimal binding to a chiral biological target, such as an enzyme or receptor, while the other enantiomer may bind with lower affinity or not at all. libretexts.org Studies on other chiral benzofuranone derivatives have demonstrated that different enantiomers can have significantly different biological effects. nih.govnih.gov Therefore, if chiral analogs of this compound were to be synthesized, the separation and biological evaluation of individual enantiomers would be essential to fully understand their therapeutic potential.

Mechanistic Studies of Biological Activities

Enzyme Inhibition and Modulation Studies

The benzofuran (B130515) scaffold is a recurring motif in a variety of biologically active compounds, leading to investigations into its role in enzyme inhibition. Studies have explored derivatives of this structure against a range of enzymatic targets.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in crucial cellular processes, and their dysregulation is implicated in oncogenesis. nih.gov While numerous small-molecule compounds have been developed as selective or non-selective FGFR inhibitors, specific studies detailing the direct inhibitory action of 4-Hydroxy-2,2-dimethyl-benzofuran-3-one on FGFR4 are not extensively documented in the provided research. However, the general mechanism of FGFR inhibitors involves targeting the kinase activity of the receptor. nih.gov For instance, the selective inhibitor AZD4547 has demonstrated potent inhibition of proliferation in cell lines with an activated FGFR pathway. nih.gov The FGF/FGFR signaling pathway is a key target for inhibition in precision medicine, with inhibitors affecting downstream signaling cascades like the Ras/MAPK pathway. nih.govnih.gov The development of potent pan-FGFR inhibitors, such as Erdafitinib, which inhibits the kinase activity of FGFR1-4, highlights the therapeutic strategy of targeting this pathway. nih.gov

The protease of the human immunodeficiency virus type 1 (HIV-1) is a critical enzyme for viral maturation, making it a prime target for antiviral therapy. nih.govmdpi.com Research into nonpeptide inhibitors has revealed that compounds structurally related to this compound show promise. Specifically, kinetic analysis of 4-hydroxy-benzopyran-2-ones demonstrated competitive inhibition of HIV-1 protease. nih.gov These studies identified that the pyran-2-one group, the 4-hydroxyl group, and substitution at the 3-position are all essential for inhibitory activity. nih.gov The mechanism of these competitive inhibitors is reversible and follows a fast-binding manner. nih.gov The development of non-peptidyl inhibitors is considered advantageous due to potentially better pharmacological characteristics compared to peptide-based inhibitors. nih.gov

Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein synthesis and growth, as it removes the N-formyl group from nascent polypeptide chains. nih.govnih.gov This process is conserved across bacterial species but is not required for mammalian cells, making PDF an attractive target for novel antibiotics. nih.gov PDF inhibitors are designed to block the active site of this enzyme, thereby halting protein maturation and bacterial proliferation. nih.gov While specific research on this compound as a PDF inhibitor is not detailed, the general strategy involves creating compounds that can effectively chelate the metal ion in the enzyme's active site. nih.gov

Derivatives of the benzofuran structure have been evaluated against various other enzymatic targets, demonstrating a broad spectrum of biological modulation.

Cyclooxygenase-2 (COX-2): Certain benzofuran and benzopyran-4-one derivatives have been synthesized and evaluated for anti-inflammatory activity, which is often linked to the inhibition of prostaglandin (B15479496) E(2) (PGE(2)) synthesis. researchgate.netnih.gov Docking studies have shown that these compounds can interact effectively with the active site of the COX-2 enzyme, comparable to established nonsteroidal anti-inflammatory drugs like Diclofenac. researchgate.netnih.gov

Cholinesterases: In the context of Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase acetylcholine (B1216132) levels, benzofuran derivatives have shown inhibitory potential. nih.gov Some 2-arylbenzofuran derivatives exhibit potent and selective inhibitory activity against BChE in a competitive manner. nih.gov Additionally, 3-Hydroxy-carbofuran, a related compound, is known to be a reversible cholinesterase inhibitor. nih.gov

Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase-2 (DRAK2): This serine/threonine kinase is involved in cell death signaling pathways. researchgate.net Novel benzofuran-3(2H)-one derivatives have been identified as DRAK2 inhibitors, and potent compounds from this series were found to protect islet β-cells from apoptosis in a dose-dependent manner. researchgate.net

Table 1: Other Enzymatic Targets of Benzofuran Derivatives

| Enzyme Target | Biological Role | Findings for Benzofuran Derivatives | Citations |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation, Prostaglandin Synthesis | Derivatives show good interaction with the COX-2 active site, inhibiting PGE(2) synthesis. | researchgate.net, nih.gov |

| Butyrylcholinesterase (BChE) | Neurotransmission | 2-arylbenzofuran derivatives act as potent and selective competitive inhibitors. | nih.gov |

| Acetylcholinesterase (AChE) | Neurotransmission | 3-Hydroxy-carbofuran acts as a reversible inhibitor. | nih.gov |

| DRAK2 | Apoptosis Signaling | Benzofuran-3(2H)-one derivatives inhibit DRAK2 and protect islet β-cells from apoptosis. | researchgate.net |

Investigations into Antioxidant and Anti-inflammatory Mechanisms

Phenolic compounds, including those with a benzofuran core, are widely recognized for their antioxidant properties. The mechanisms underlying these effects are multifaceted and involve direct radical scavenging as well as modulation of inflammatory pathways.

The antioxidant capacity of benzofuran-2-one derivatives has been demonstrated in cellular models of neurodegeneration. nih.govmdpi.com These compounds have shown a significant ability to reduce intracellular levels of reactive oxygen species (ROS) and protect cells from oxidative stress-induced death. nih.govmdpi.com One of the key mechanisms is the upregulation of antioxidant defense systems, such as boosting the expression of Heme oxygenase-1 (HO-1), a protein that plays a pivotal role in neuroprotection. nih.gov The antioxidant activity of phenolic compounds can be exerted through hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET) mechanisms, depending on the environment. rsc.org

In terms of anti-inflammatory action, benzofuran derivatives have been shown to inhibit the production of inflammatory mediators. nih.gov A key mechanism is the inhibition of nitric oxide (NO) production; NO is a free radical involved in various inflammatory responses. nih.gov The ability of benzofurans to scavenge NO may play an important role in regulating inflammatory pathways. nih.gov Furthermore, some benzofuran-type lignans (B1203133) have demonstrated a strong inhibition of PGE2 synthesis and can decrease lipoxygenase activity, directly impacting the inflammatory cascade. nih.govnih.gov

Table 2: Antioxidant and Anti-inflammatory Mechanisms of Benzofuran Derivatives

| Mechanism | Description | Key Findings | Citations |

|---|---|---|---|

| Antioxidant | |||

| ROS Reduction | Direct scavenging or reduction of intracellular reactive oxygen species. | Benzofuran-2-ones reduce ROS levels in neuronal cells exposed to oxidative stress. | nih.gov, mdpi.com |

| HO-1 Upregulation | Boosting the expression of the antioxidant enzyme Heme oxygenase-1. | Compounds boost HO-1 mRNA and protein expression during oxidative insult. | nih.gov |

| Radical Scavenging | Donating a hydrogen atom or electron to neutralize free radicals. | Can operate via HAT or SPL-ET mechanisms. | rsc.org |

| Lipid Peroxidation Inhibition | Preventing oxidative degradation of lipids in cell membranes. | A benzofuran derivative with a hydroxyl substituent showed appreciable inhibition of lipid peroxidation. | nih.gov |

| Anti-inflammatory | |||

| NO Production Inhibition | Scavenging of nitric oxide, a key inflammatory mediator. | Proposed as an important mechanism for regulating inflammatory pathways. | nih.gov |

| PGE2 Synthesis Inhibition | Blocking the production of prostaglandin E2. | Benzofuran-type lignans show strong inhibition of PGE2 synthesis. | nih.gov, nih.gov |

| Lipoxygenase Inhibition | Decreasing the activity of enzymes that produce leukotrienes. | Benzofurans can decrease lipoxygenase activity. | nih.gov |

Studies on Antiproliferative and Apoptotic Mechanisms in Cellular Models (non-clinical)

Benzofuran derivatives have been the subject of numerous studies for their potential as anticancer agents, with research focusing on their ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. nih.gov

The antiproliferative effects of these compounds are often concentration-dependent. nih.gov Studies on iminonaphtho[2,3-b]furan derivatives, for example, showed significant growth inhibition against human carcinoma cells, with some compounds arresting the cell cycle at the G2/M phase. nih.gov The mechanism of action for some benzofuran derivatives involves the induction of apoptosis, a controlled process of cell death that is crucial for eliminating cancerous cells. nih.govmdpi.com This pro-apoptotic activity has been confirmed through various assays, including Annexin V detection and caspase activity measurements. nih.gov

The induction of apoptosis by benzofuran compounds can occur through several pathways. One prominent mechanism involves the generation of ROS within cancer cells, which leads to oxidative stress and triggers downstream apoptotic events. nih.gov This can lead to mitochondrial dysfunction and the activation of caspase-dependent pathways. nih.govnih.gov For instance, some derivatives have been shown to induce apoptosis through the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov In other cellular models, the apoptotic mechanism involves modulating the expression of key regulatory proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov

Table 3: Antiproliferative and Apoptotic Effects of Benzofuran Derivatives in Cellular Models

| Cell Line(s) | Observed Effect(s) | Mechanistic Details | Citations |

|---|---|---|---|

| K562 (Chronic Myelogenous Leukemia) | Selective cytotoxicity, apoptosis induction | Increased ROS generation, activation of caspase-3/7, inhibition of IL-6 release. | nih.gov |

| K562, MCF7, NCI-H460, SF-268 | Antiproliferative effects | Cell cycle arrest at G2/M phase, apoptosis induction via caspase-3 activation and PARP cleavage. | nih.gov |

| SW620 (Colon Cancer), SK-BR-3 (Breast Cancer) | Selective, concentration-dependent antiproliferative effects | Some derivatives induced apoptosis, while others acted through a non-apoptotic cell death mechanism. | nih.gov |

| A549 (Lung Cancer), MCF-7 (Breast Cancer) | Potent inhibitory activity, apoptosis induction | Increased expression of Bax and cleaved-caspase-3; decreased Bcl-2. | nih.gov |

| Human Chandrosarcoma cells | Apoptosis induction | ROS generation, mitochondrial and endoplasmic reticulum dysfunction. | nih.gov |

Cell Line Specificity and Selectivity (in vitro research)

Studies on various benzofuran derivatives have demonstrated notable cytotoxic and anti-proliferative effects against a range of human cancer cell lines. This suggests that this compound may also exhibit such properties. Research has shown that certain benzofuran scaffolds can selectively target cancer cells while showing lower toxicity to normal, healthy cells.

For instance, a newly synthesized benzofuro[3,2-d] nih.govresearchgate.netthiazin-4-one derivative (DPBT) showed significant anti-proliferative activity against human colon adenocarcinoma cell lines HT-29 and LS180, with IC50 values of 152.2 µM and 65.43 µM, respectively. nih.gov Crucially, this compound was not toxic to normal human colon epithelial cells (CCD 841 CoTr) or human skin fibroblasts (HSF) at concentrations that inhibited cancer cell growth. nih.gov Similarly, other studies have reported that certain 3-methylbenzofuran (B1293835) derivatives display high cytotoxic impact towards cancer cells like the A549 lung cancer line, while showing higher mean tumor selectivities when compared to their effect on normal lung (WI-38) cells. nih.gov

This selectivity is a critical aspect of anticancer drug development. The mechanisms underlying this specificity are thought to be linked to the unique molecular environment of tumor cells, which can be exploited by the chemical structure of the benzofuran core.

Table 1: Illustrative Cytotoxicity of a Benzofuran Derivative (DPBT) on Colon Cancer vs. Normal Cell Lines

| Cell Line | Cell Type | IC50 Value (µM) | Selectivity Profile |

| HT-29 | Human Colon Adenocarcinoma | 152.2 | Selective |

| LS180 | Human Colon Adenocarcinoma | 65.43 | Selective |

| CCD 841 CoTr | Normal Human Colon Epithelial | Non-toxic at effective concentrations | High |

| HSF | Normal Human Skin Fibroblasts | Non-toxic at effective concentrations | High |

Note: Data presented is for the related compound 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] nih.govresearchgate.netthiazin-4-one (DPBT) to illustrate the principle of selectivity, as specific data for this compound is not available. nih.gov

Molecular Targets and Signaling Pathways Involved in Cellular Processes

The anticancer effects of benzofuran derivatives are often traced back to their interaction with specific molecular targets and the subsequent modulation of key signaling pathways that govern cell growth, proliferation, and survival. While direct targets for this compound have not been identified, research on analogous structures points to several potential pathways.

One key area of investigation is the inhibition of protein kinases. For example, certain benzofuran derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis. nih.gov Other related compounds have been found to inhibit peptidyl-prolyl cis-trans isomerase (Pin1), an enzyme that is overexpressed in many human cancers and plays a role in oncogenesis.

Furthermore, some benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments. nih.gov The anticancer activity of these compounds was observed in both p53-positive and p53-null cell lines, indicating a mechanism of action that can bypass common resistance pathways. nih.gov

Table 2: Potential Molecular Targets for Benzofuran-Type Compounds

| Target Class | Specific Target | Associated Cellular Process | Reference Compound Class |

| Receptor Tyrosine Kinase | VEGFR-2 | Angiogenesis, Tumor Growth | 3-Methylbenzofuran derivatives |

| Isomerase | Pin1 | Cell Cycle Regulation, Oncogenesis | 3-Phenylbenzofuran derivatives |

| Transcription Factor | HIF-1 | Hypoxia Response, Tumor Survival | Benzene-sulfonamide-based benzofurans |

Note: This table illustrates known targets of various benzofuran derivatives to suggest potential areas of activity for this compound.

Antimicrobial Mechanisms: Antibacterial, Antifungal, and Antiparasitic Actions

The benzofuran scaffold is a common feature in compounds exhibiting a broad spectrum of antimicrobial activities. nih.govrsc.orgmedcraveonline.com The specific mechanisms can vary depending on the microbial species and the chemical substitutions on the benzofuran ring.

The antiparasitic action of benzofuran derivatives has been demonstrated, notably against Trypanosoma cruzi, the parasite responsible for Chagas disease. One study on a benzofuran derivative showed potent trypanocidal activity by disrupting the parasite's intracellular calcium (Ca²⁺) homeostasis. This disruption led to the collapse of the mitochondrial membrane potential and alkalinization of acidocalcisomes, resulting in a lethal increase in intracellular Ca²⁺.

Antifungal properties are also prominent. The mechanism often involves the disruption of fungal cell membranes or critical cellular processes. Similar to the antiparasitic action, some benzofuran compounds exert their antifungal effects by mobilizing intracellular Ca²⁺, a key signaling ion in fungi. nih.gov

The antibacterial activity of benzofuran derivatives has been documented against both Gram-positive and Gram-negative bacteria. mdpi.com Structure-activity relationship (SAR) studies reveal that substitutions on the benzofuran ring, such as hydroxyl groups and halogens at positions 4, 5, and 6, are often essential for potent antibacterial activity. rsc.org

Interaction with Microbial Targets and Pathways

The interaction of benzofuran compounds with microbial targets is diverse. In parasites like T. cruzi, the primary targets appear to be organelles involved in calcium regulation and bioenergetics, namely the mitochondrion and acidocalcisomes.

In fungi, the disruption of Ca²⁺ homeostasis suggests an interaction with calcium channels or transporters in the plasma membrane or organellar membranes. nih.gov This influx or release of calcium overwhelms the cell's regulatory capacity, leading to cell death.

For bacteria, while specific enzyme targets are not always fully elucidated, the activity of some derivatives is linked to their lipophilicity, which allows them to interfere with the bacterial cell membrane. rsc.org The presence of moieties like pyrazole (B372694) and thiazole (B1198619) conjugated to the benzofuran core can enhance this activity, suggesting a multi-target mechanism. rsc.org

Neurological Activity Investigations and Neurotransmitter System Interactions

Benzofuran derivatives have been investigated for their effects on the central nervous system, with some showing potential for neuroprotection and interaction with neurotransmitter systems. nih.gov A structurally related compound, 3-Hydroxycarbofuran, is a known metabolite of the pesticide carbofuran (B1668357) and acts as a potent acetylcholinesterase (AChE) inhibitor. nih.govt3db.ca By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine at nerve junctions and continuous nerve impulse transmission. nih.gov

Other research has focused on the neuroprotective effects of benzofuran compounds against excitotoxicity, a process implicated in neurodegenerative disorders. nih.gov Some derivatives have shown the ability to protect cultured neuronal cells from damage induced by glutamate (B1630785) receptor overactivation. nih.gov Furthermore, a study on 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a compound with a similar furanone core, demonstrated that it could affect the autonomic nervous system, suggesting a sedative or relaxing effect. nih.gov

Ligand-Receptor Binding Studies and Molecular Docking Simulations

To elucidate the mechanisms of action at a molecular level, ligand-receptor binding studies and in silico molecular docking simulations are frequently employed for benzofuran derivatives. These computational techniques predict how a compound might bind to the active site of a protein, providing insights into its potential biological activity.

Molecular docking studies have been used to investigate the binding of benzofuran-3(2H)-ones to nuclear hormone receptors, such as the progesterone (B1679170) and estrogen receptors. researchgate.net These studies help in understanding how substitutions on the benzofuranone ring can enhance binding affinity and, consequently, biological activity. For example, one study found that a substituted benzofuran-3(2H)-one had a significantly higher binding energy for the progesterone receptor compared to the unsubstituted parent compound. researchgate.net

Similar in silico methods have been applied to explore the binding of benzofuran derivatives to a wide array of other targets, including:

Serum Albumin: To understand how these compounds might be transported in the bloodstream. nih.gov

Microbial Enzymes: Such as M. tuberculosis Polyketide Synthase 13, to design novel antibacterial agents. nih.gov

Neuroreceptors: Including dopamine (B1211576) and serotonin (B10506) receptors, to screen for potential antipsychotic activity. researchgate.net

These simulations provide valuable data on binding energies (ΔG) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, guiding the synthesis and development of more potent and selective compounds. aip.org

Analytical Methodologies for Research Sample Analysis

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool in the analysis of 4-Hydroxy-2,2-dimethyl-benzofuran-3-one, enabling its separation from reactants, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or purification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the efficient separation of the moderately polar benzofuranone from both more polar and less polar impurities.

For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a pure standard. The peak area of the analyte in a research sample is then compared against this curve to determine its concentration. The method's precision, accuracy, and linearity are validated to ensure reliable results. derpharmachemica.comresearchgate.net A typical HPLC method for a compound structurally similar to this compound would be validated for parameters like accuracy, precision, and robustness. derpharmachemica.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound This table is interactive and can be sorted by clicking on the headers.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Elutes the compound from the column; composition can be adjusted for optimal resolution. |

| Flow Rate | 1.0 mL/min | Ensures consistent retention times and peak shapes. |

| Detection | UV-Vis Detector at 280 nm | The benzofuranone chromophore allows for sensitive detection at this wavelength. |

| Injection Volume | 10 µL | A small, precise volume is required for sharp, reproducible peaks. |

| Column Temperature | 25 °C | Maintains stable retention times by controlling viscosity and analyte solubility. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) can be challenging. Many benzofuran (B130515) derivatives, particularly those with hydroxyl groups, may have limited volatility and can be prone to thermal decomposition at the high temperatures used in the GC injection port. researchgate.net

To overcome these limitations, derivatization is often necessary. The hydroxyl group can be converted into a more volatile and thermally stable ether or ester, such as a silyl (B83357) ether (e.g., using BSTFA) or an acetate (B1210297) ester. This process enhances the compound's suitability for GC analysis. The resulting derivative can then be separated on a capillary column and detected, typically by a Flame Ionization Detector (FID).

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that produce this compound. nih.govmdpi.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system (e.g., ethyl acetate/petroleum ether), the components of the mixture can be separated. mdpi.com

The disappearance of starting materials and the appearance of the product spot can be visualized under UV light or by using a staining agent. The retention factor (Rf value) of the product spot can be compared to that of a pure standard to confirm its identity. This allows chemists to determine the optimal reaction time and assess the reaction's completion. uliege.be

Hyphenated Techniques for Identification and Quantification in Complex Research Matrices

For the unambiguous identification and sensitive quantification of this compound in complex matrices, such as biological fluids or environmental samples, hyphenated techniques that couple a separation method with a powerful detection method like mass spectrometry are indispensable.

GC-MS for Mixture Analysis